1-(4-methylpiperidin-1-yl)butan-2-amine

Vue d'ensemble

Description

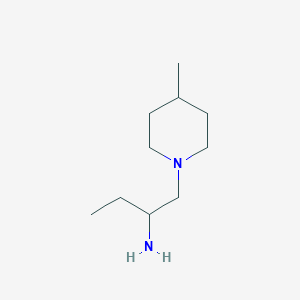

1-(4-Methylpiperidin-1-yl)butan-2-amine is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylpiperidin-1-yl)butan-2-amine typically involves the reaction of 4-methylpiperidine with butan-2-amine under controlled conditions. The process may include steps such as:

Amidation: The formation of an amide bond between the piperidine derivative and butan-2-amine.

Industrial Production Methods: Industrial production of this compound

Activité Biologique

1-(4-Methylpiperidin-1-yl)butan-2-amine, also known as MPB, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MPB, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2. The compound features a butanamine backbone with a piperidine ring that contains a methyl substituent, which influences its interaction with biological targets.

MPB exhibits multiple mechanisms of action, primarily related to its interaction with neurotransmitter systems in the brain:

- Dopaminergic Activity : MPB has been shown to influence dopamine receptor activity, which is crucial for regulating mood and behavior. Research indicates that it may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.

- Serotonergic Activity : The compound also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels. This dual action on dopaminergic and serotonergic systems suggests its utility in treating mood disorders .

Pharmacological Effects

The biological activity of MPB has been studied in various contexts:

- Cognitive Enhancement : In animal models, MPB administration has been linked to improved cognitive functions, including memory and learning capabilities. This effect is hypothesized to arise from enhanced neurotransmitter release and receptor activation .

- Anxiolytic Effects : Studies have demonstrated that MPB can reduce anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent. This effect may be mediated through its serotonergic activity .

Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of MPB in various therapeutic contexts:

- Cognitive Dysfunction : A study involving aged rats treated with MPB showed significant improvements in spatial memory tasks compared to control groups. The results suggest that MPB may enhance cognitive functions through dopaminergic pathways .

- Anxiety Disorders : In a controlled trial with mice subjected to stress tests, those administered MPB exhibited lower anxiety levels compared to untreated mice. Behavioral assessments indicated reduced freezing and increased exploration in open-field tests .

- Potential for Depression Treatment : A recent study explored the antidepressant-like effects of MPB in a chronic mild stress model, revealing that it significantly mitigated depressive symptoms by modulating serotonin levels in the brain .

Applications De Recherche Scientifique

Opioid Receptor Modulation

Research indicates that 1-(4-methylpiperidin-1-yl)butan-2-amine can act as a kappa-opioid receptor antagonist. This property is significant as kappa-opioid receptors are involved in pain modulation and mood regulation. Compounds that modulate these receptors can potentially lead to new treatments for pain management without the addictive properties associated with traditional opioids .

Neuropharmacology

The compound has been explored for its effects on neurochemical pathways, particularly concerning neurodegenerative diseases. Its ability to interact with various neurotransmitter systems may provide insights into developing therapeutics for conditions such as Alzheimer's disease and Parkinson's disease .

Skin Care Formulations

Due to its chemical properties, this compound is being investigated for use in cosmetic formulations. Its potential as a skin-feel agent and moisturizer makes it valuable in developing products aimed at enhancing skin hydration and texture .

Delivery Systems

The compound is also being studied for its role in enhancing the delivery of active ingredients in topical formulations. Its ability to modify skin permeability can improve the efficacy of dermatological products by allowing better absorption of therapeutic agents .

Synthetic Pathways

Various synthetic methods have been developed to produce this compound and its derivatives. These methods often involve the use of piperidine-based precursors, highlighting the compound's versatility in chemical synthesis .

Derivative Compounds

The exploration of derivatives of this compound has led to the discovery of compounds with enhanced biological activity, particularly in the context of enzyme inhibition and receptor modulation .

Case Studies

Propriétés

IUPAC Name |

1-(4-methylpiperidin-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(11)8-12-6-4-9(2)5-7-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVAPQHVIWXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCC(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281387 | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-40-6 | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.